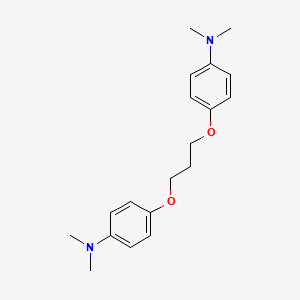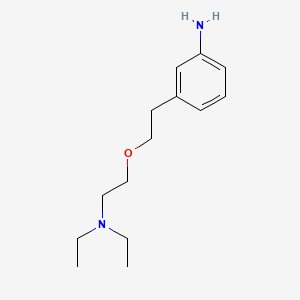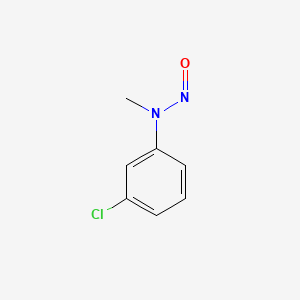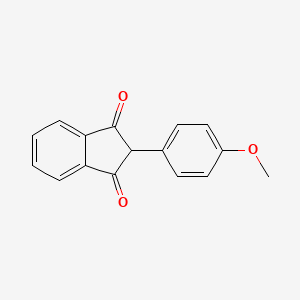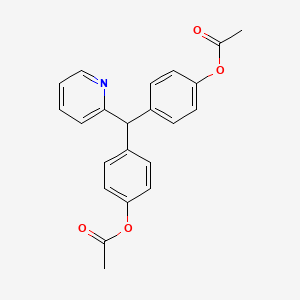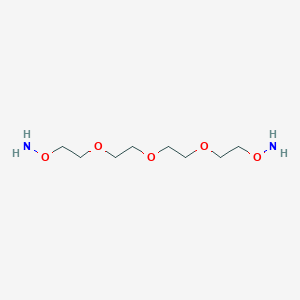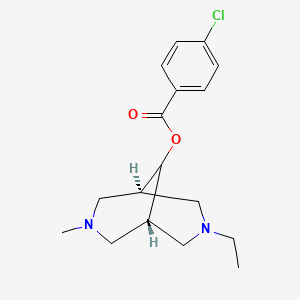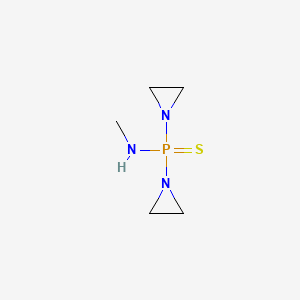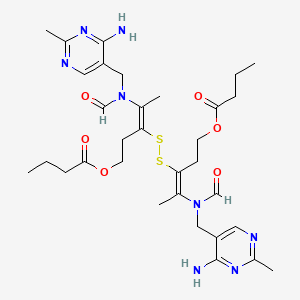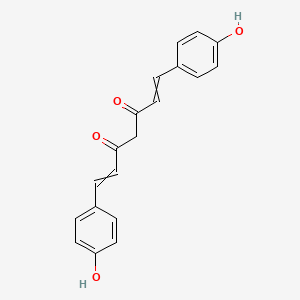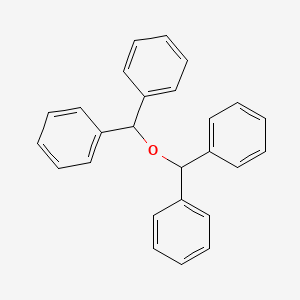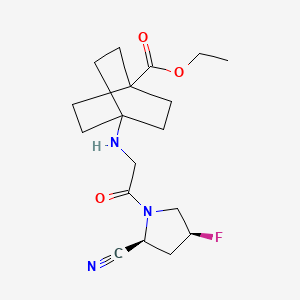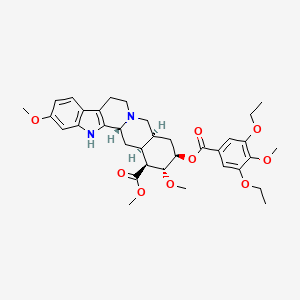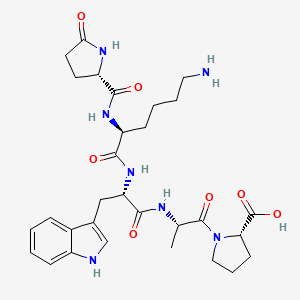
焦谷氨酰赖氨酰色氨酰丙氨酰脯氨酸
描述
Pyroglutamyllysyltryptophylalanylproline is a neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound is composed of five amino acids: pyroglutamic acid, lysine, tryptophan, alanine, and proline. It is known for its involvement in various physiological processes and has significant implications in scientific research.
科学研究应用
Pyroglutamyllysyltryptophylalanylproline has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and regulation of the hypothalamic-pituitary-thyroid axis.
Medicine: Explored for potential therapeutic applications in treating thyroid disorders and other endocrine-related conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
Result of Action
The primary molecular effect of BPP 5a’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure . At the cellular level, BPP 5a induces potent endothelium-dependent vasodilation, similar in magnitude to captopril . It also increases the release of nitric oxide (NO), a potent vasodilator .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyllysyltryptophylalanylproline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of pyroglutamyllysyltryptophylalanylproline follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Pyroglutamyllysyltryptophylalanylproline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan residue, leading to the formation of kynurenine or other oxidized products.
Reduction: Reduction reactions can affect disulfide bonds if present, altering the peptide’s structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to kynurenine, while reduction of disulfide bonds results in free thiol groups.
相似化合物的比较
Similar Compounds
Pyroglutamic acid: A derivative of glutamic acid involved in various metabolic pathways.
Proline: An amino acid that plays a role in protein structure and function.
Uniqueness
Pyroglutamyllysyltryptophylalanylproline is unique due to its specific sequence and role in the hypothalamic-pituitary-thyroid axis. Unlike other peptides, it has a distinct combination of amino acids that confer specific biological activities and therapeutic potential.
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBLKUXZROFMZ-KELSAIANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952819 | |
| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30505-63-6 | |
| Record name | Bradykinin potentiator-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030505636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(6-Amino-1-hydroxy-2-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}hexylidene)amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene}alanylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bradykinin potentiating peptide 5a (Pyroglutamyllysyltryptophylalanylproline) and how does it differ from traditional ACE inhibitors?
A: While initially classified as an Angiotensin I-Converting Enzyme (ACE) inhibitor, research indicates that the antihypertensive effect of Bradykinin potentiating peptide 5a (Pyroglutamyllysyltryptophylalanylproline) is not solely dependent on this mechanism. Unlike active site-directed ACE inhibitors, BPP 5a does not show significant ACE inhibition or bradykinin potentiation during its antihypertensive activity [, ]. Instead, studies suggest that BPP 5a exerts its effects through a nitric oxide (NO)-dependent mechanism, inducing endothelium-dependent vasorelaxation in isolated aortic rings [].
Q2: How does the structure of BPP 5a relate to its activity? Are there any structural modifications that could impact its potency or selectivity?
A: BPP 5a (Pyroglutamyllysyltryptophylalanylproline) is a pentapeptide with a pyroglutamic acid residue at its N-terminus []. While the exact structure-activity relationship of BPP 5a and its nitric oxide-dependent vasodilatory effects are yet to be fully elucidated, the presence of the pyroglutamic acid residue is notable. This residue can be selectively removed under specific conditions, like incubation in high concentrations of aqueous methanesulfonic acid, leading to the formation of H-Lysyltryptophylalanylproline []. Whether this modification impacts its activity requires further investigation. Further research exploring modifications to its amino acid sequence and their subsequent effects on its interactions with potential target receptors or enzymes is needed to fully understand the impact of structure on BPP 5a's potency and selectivity.
Q3: What are the documented effects of BPP 5a on renal function in spontaneously hypertensive rats (SHRs)?
A: Studies show that acute administration of BPP 5a can induce diuresis and natriuresis in SHRs []. At specific doses (71 nmol/kg), BPP 5a significantly increased water intake, urinary volume, and urinary sodium concentration in these animals []. These findings suggest a potential role for BPP 5a in addressing renal dysfunction, although more research is needed to understand the mechanisms and explore therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


